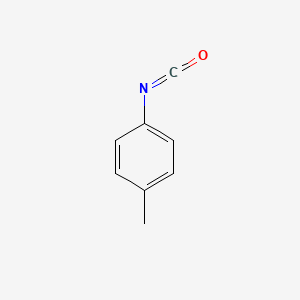

p-Tolyl isocyanate

Overview

Description

p-Tolyl isocyanate (4-methylphenyl isocyanate; CAS 622-58-2) is an aromatic isocyanate characterized by a methyl group at the para position of the benzene ring. Its molecular formula is C₈H₇NO, with a molecular weight of 133.15 g/mol. Key applications include:

- Derivatization reagent for analyzing polar degradation products related to the Chemical Weapons Convention (CWC), enabling detection via gas chromatography-mass spectrometry (GC-MS) .

- Polymer synthesis: Catalytic cyclotrimerization with potassium carboxylates forms polyisocyanurate aerogels, critical for high-performance insulation materials .

- Organic synthesis: Used in the preparation of aziridine carboxamides and urea derivatives with antiproliferative activity .

Preparation Methods

Phosgenation of p-Toluidine

The most widely employed industrial method for synthesizing p-tolyl isocyanate involves the reaction of p-toluidine with phosgene (COCl₂). This two-step process proceeds via the formation of a carbamoyl chloride intermediate, followed by thermal decomposition to release hydrogen chloride (HCl) and yield the isocyanate .

Reaction Mechanism and Process Conditions

-

Carbamoyl Chloride Formation :

p-Toluidine reacts with phosgene at temperatures between 40–80°C in inert solvents such as chlorobenzene or o-dichlorobenzene:The exothermic reaction requires precise temperature control to prevent side reactions, such as urea formation .

-

Thermal Decomposition :

The carbamoyl chloride is heated to 130–200°C under reduced pressure to eliminate HCl and form this compound:Excess phosgene is typically recycled to improve atom economy, with yields exceeding 90% .

Industrial Optimization

Modern continuous phosgenation processes (e.g., EP 1 575 904 ) utilize multi-stage reactors to minimize phosgene holdup and enhance safety . Key parameters include:

Catalysts such as triethylamine or sulfonamides are occasionally added to suppress oligomerization, though their use is limited due to downstream purification challenges .

Thermal Decomposition of Carbamates

This compound can be synthesized via the controlled pyrolysis of carbamate derivatives, avoiding direct phosgene handling. This method is favored in laboratory settings and specialty chemical production .

Phenyl N-Methylcarbamate Route

Heating phenyl N-p-tolylcarbamate at 170–270°C generates this compound and phenol as a byproduct :

Critical Process Considerations :

-

Rapid Separation : Phenol must be immediately distilled to prevent recombination with the isocyanate .

-

Solvent-Free Conditions : Reduces side reactions but requires precise temperature control to prevent decomposition (>300°C) .

Metal-Catalyzed Carbamate Decomposition

Transition metal complexes (e.g., ruthenium) facilitate low-temperature decomposition of carbamates. For example, thermolysis of a ruthenium carbamoyl complex at 180–220°C releases this compound with >80% recovery :

2[\text{C(O)NH(p-tolyl)}] \rightarrow \text{Ru(dppe)(CO)}3 + \text{this compound}

This method avoids phosgene but is less scalable due to catalyst costs.

Alternative Synthesis Pathways

Isocyanate Exchange Reactions

This compound can be obtained via transesterification of lower alkyl isocyanates with p-cresol under acidic conditions :

Yields are moderate (60–75% ), and the process is limited by equilibrium dynamics .

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield | Scalability |

|---|---|---|---|---|

| Phosgenation | High yield, industrial feasibility | Phosgene toxicity, HCl management | 90–95% | High |

| Carbamate Pyrolysis | Avoids phosgene | Energy-intensive, byproduct phenol | 70–85% | Moderate |

| Metal-Catalyzed | Mild conditions, high purity | Catalyst cost, low throughput | 80–90% | Low |

| Isocyanate Exchange | Simple setup | Equilibrium limitations | 60–75% | Low |

Chemical Reactions Analysis

Reaction with Alkenes and Monofluoroalkenes

p-Tolyl isocyanate reacts with electron-rich alkenes and monofluoroalkenes to yield [2 + 2] cycloaddition products without opening the beta-lactam ring .

Reaction Utility

| Alkene / Product | Solvent or neat | Temperature (°C) | Reaction Time | Isolated Yield (%) |

|---|---|---|---|---|

| 3,4-Dihydro-2H-pyran / (2) | CDCl3 | 0 | 1 hr. 40 min. | 80 |

| CDCl3 | -10 | 3 hrs. | 65 | |

| THF | RT | 48 hrs. | 83 (ring-opened) | |

| neat | 5 | 3 hrs | β-Lactam decomposes at RT | |

| Methylenecyclohexane / (4) | CHCl3 | RT | 4 weeks | 87 |

| CDCl3 | 50 | 6 days | 90 | |

| CD3NO2 | RT | 23 hrs | 45 | |

| neat | RT | 168 hrs | 98 | |

| p-Methylstyrene / (5) | neat | 50 | 20 days | 59 |

| CHCl3 | RT | 70 hrs | < 5% reacted | |

| 2-Methyl-2-butene / (6) | neat | 50 | 216 hrs | 58 |

| neat | RT | Terminated after 20 days | small peak in the IR @ 1772 cm-1 | |

| CH3NO2 | RT | 120 hrs | 14 | |

| α-Fluoro-p-methylstyrene / (7) | CH3NO2 | 50 | dec | na |

| neat | 50 | 114 hrs | 68 | |

| α-Fluoro-p-chlorostyrene / (8) | CH3NO2 | 50 | 66 hrs | < 10% reacted |

| neat | 50 | 13 days | 26 | |

| neat | RT | Terminated after 13 days | small peak in the IR @ 1810 cm-1 | |

| α-Fluorostyrene / (9) | neat | 50 | 14 days | 40 |

Note: RT = Room Temperature, na = not available, dec = decomposes

Reaction Conditions and Products

-

The reaction of p-tolyl isocyanate with 3,4-dihydro-2H-pyran gives the β-lactam at 0 °C, which is in equilibrium with the reactants at room temperature. Heating this product in benzene at 70 °C precipitates the α,β-unsaturated amide .

-

The neat reaction of p-tolyl isocyanate with methylenecyclohexane at room temperature requires 168 hours at 50 °C to yield the corresponding tosyl-β-lactam with a 98% yield .

-

p-Methylstyrene, being less reactive, requires the addition of two extra equivalents of alkene after 10 days to speed up the neat reaction with p-tolyl isocyanate, which is completed in 20 days at 50 °C with a 59% yield .

-

The neat reaction of monofluoroalkenes requires 50 °C and gives moderate to low yields of tosyl-β-fluoro-lactam products .

Single Electron Transfer (SET) Pathway

Reactions of chlorosulfonyl isocyanate (CSI) with electron-rich alkenes proceed via a Single Electron Transfer (SET) pathway. Line-Broadening measured by NMR is more effective than using TEMPO for detecting di-radicals. The weaker electrophile p-tolyl isocyanate, when treated with the reactive cyclic vinyl ether 3,4-dihydro-2H-pyran, also forms a 1,4-diradical intermediate in this reaction .

Reaction with Human Serum Albumin

p-Tolyl isocyanate reacts with human serum albumin to form an antigen. This antigen is useful in detecting IgE antibodies in workers who are hypersensitive to toluene diisocyanate .

Reaction with Hydroxyl Radical (OH)

p-Tolyl isocyanate can be used as a proxy substance for toluene diisocyanate and methylene diphenyl diisocyanate. Studies show that in the OH + p-tolyl-NCO reaction, OH addition at the ortho-position relative to the NCO group is the main initial reaction channel (branching fraction: 53.2%), with smaller branching fractions for H abstraction at the methyl group (9.6%) and other ring addition reactions (ipso: 2.3%, meta: 24.5%, para: 10.5%, all relative to the NCO group) .

Scientific Research Applications

p-Tolyl isocyanate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce the isocyanate functional group into molecules.

Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Used in the production of polyurethanes, which are employed in foams, coatings, and adhesives.

Mechanism of Action

The mechanism of action of p-Tolyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (NCO) is highly electrophilic and reacts readily with nucleophilic species such as alcohols, amines, and water. This reactivity is exploited in various synthetic applications to form urethanes, ureas, and other derivatives. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Isocyanates

Phenyl Isocyanate

- Structure : Benzene ring without substituents.

- Molecular Weight : 119.12 g/mol.

- Key Differences :

- Reactivity : Lacks the electron-donating methyl group, making it less reactive in nucleophilic additions compared to p-tolyl isocyanate. However, cyclotrimerization mechanisms (e.g., forming isocyanurates) are similar for both compounds .

- Applications : Primarily used in polyurethane foams and as a precursor in catalytic studies.

p-Toluenesulfonyl Isocyanate (TsNCO)

- Structure : Contains a sulfonyl group (-SO₂-) para to the isocyanate group.

- Molecular Weight : 197.21 g/mol.

- Key Differences: Electrophilicity: The sulfonyl group enhances electrophilicity, enabling reactions with silyl enol ethers and allylstannanes to form sulfonamides or β-lactams . Applications: Used in pharmaceutical derivatization (e.g., quantifying diethylene glycol) and as accelerators in adhesive formulations .

p-Tolyl Isothiocyanate

- Structure : Replaces the isocyanate (-NCO) group with isothiocyanate (-NCS).

- Molecular Weight : 149.21 g/mol.

- Key Differences :

Comparative Data Table

Research Findings on Reactivity and Selectivity

- Catalytic Trimerization: this compound and phenyl isocyanate follow similar anionic pathways using potassium 2-ethylhexanoate, but the methyl group in p-tolyl derivatives marginally stabilizes intermediates, enhancing trimer yields .

- Hydroamination Reactions : this compound reacts with electron-deficient anilines (e.g., p-bromo aniline) to yield urea derivatives in >85% efficiency, outperforming p-chlorophenyl isocyanate due to steric and electronic effects .

- Derivatization Efficiency : this compound outperforms phenyl isocyanate in CWC-related analyses due to improved chromatographic resolution of methyl-substituted derivatives .

Biological Activity

p-Tolyl isocyanate (PTI), a compound with the chemical formula C₈H₇NO, is a member of the isocyanate family, which are known for their reactivity and biological significance. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential applications in medicinal chemistry, and relevant research findings.

- Chemical Structure :

- SMILES: Cc1ccc(cc1)N=C=O

- InChI: 1S/C8H7NO/c1-7-2-4-8(5-3-7)9-6-10/h2-5H,1H3

- Molecular Weight: 149.15 g/mol

This compound exhibits a variety of biological activities primarily due to its ability to react with nucleophilic sites in proteins and other biomolecules. The isocyanate group (-N=C=O) can form stable adducts with amino acids, particularly those containing thiol (-SH) and hydroxyl (-OH) groups. This reactivity is significant in understanding its biological effects, particularly in the context of toxicity and therapeutic applications.

Biological Activity Overview

-

Toxicological Effects :

- Exposure to this compound can lead to respiratory irritation and sensitization, similar to other industrial isocyanates. It has been shown to react with human serum albumin, forming antigenic complexes that can trigger allergic responses in sensitized individuals .

- Studies indicate that isocyanates activate the transient receptor potential ankyrin 1 (TRPA1) channel in sensory neurons, leading to nociceptive responses such as pain and inflammation .

-

Applications in Medicinal Chemistry :

- This compound has been utilized as a derivatizing agent for polar compounds in environmental samples related to chemical weapon monitoring. Its ability to selectively react with -OH and -SH groups enhances the analysis of these compounds via gas chromatography-mass spectrometry (GC-MS) .

- Research shows that derivatives of this compound can exhibit significant antiproliferative activity against various cancer cell lines. For instance, certain urea derivatives synthesized from this compound have demonstrated IC₅₀ values indicating effective inhibition of cancer cell growth .

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity | IC₅₀ (µM) | Target |

|---|---|---|---|

| Urea Derivative 1 | Antiproliferative | 44.4 | PACA2 |

| Urea Derivative 2 | Antiproliferative | 22.4 | PACA2 |

| Urea Derivative 3 | Antiproliferative | 17.8 | HCT116 |

| Urea Derivative 4 | Antiproliferative | 12.4 | HePG2 |

| Urea Derivative 5 | Antiproliferative | 17.6 | HOS |

The table summarizes the antiproliferative activities of various derivatives synthesized from this compound against different cancer cell lines, highlighting its potential as a lead compound in cancer therapy.

Notable Research Insights

- A study demonstrated that this compound could serve as a useful reagent for the derivatization of polar compounds related to chemical warfare agents, enhancing their detectability in environmental samples .

- Investigations into the cellular mechanisms revealed that compounds derived from this compound down-regulate key oncogenes such as EGFR and KRAS, suggesting a potential pathway for therapeutic intervention in cancer treatment .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing p-tolyl isocyanate derivatives, and how can reaction efficiency be optimized?

- Methodological Answer : this compound derivatives are commonly synthesized via nucleophilic addition or cycloaddition reactions. For example, trimerization of this compound to form polyisocyanurates can be catalyzed by potassium 2-ethylhexanoate in acetone-d5. Optimal conditions include a molar ratio of 1:1 (this compound to catalyst), reaction temperatures of 20–30°C, and monitoring via ¹H NMR spectroscopy for real-time kinetic analysis . Efficiency is enhanced by controlling solvent polarity and avoiding moisture, which can hydrolyze isocyanate groups.

Q. How can hypersensitivity to this compound be detected in occupational settings, and what antigen design is most effective?

- Methodological Answer : Hypersensitivity can be detected using immunoassays that measure IgE antibodies. A validated approach involves conjugating this compound with human serum albumin (HSA) to create an antigen. This conjugate has demonstrated high specificity in detecting IgE antibodies in sensitized workers, outperforming other tolyl-group antigens. ELISA or radioimmunoassays are recommended, with positive controls using sera from confirmed cases .

Q. What analytical techniques are suitable for quantifying this compound in environmental or biological samples?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is the gold standard, with a reporting limit of 0.02 µg for isocyanates. Derivatization with amines (e.g., dibutylamine) improves detection sensitivity. For workplace air monitoring, impinger sampling with toluene diethanolamine solution followed by HPLC-UV analysis is widely used . Mass spectrometry (LC-MS/MS) provides additional specificity for complex matrices.

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of this compound in cycloaddition versus nucleophilic addition reactions?

- Methodological Answer : Cycloaddition reactions with α,Ar-diphenylnitrone exhibit a concerted but asynchronous mechanism, as evidenced by Hammett plot analysis (ρ = -1.8 ± 1.1 for electron-donating substituents). In contrast, nucleophilic additions (e.g., with alcohols) show significant negative charge development in the transition state (ρ = +2.46 ± 0.16), indicating a polar mechanism. Steric effects from the para-methyl group further modulate reactivity .

Q. How do polyisocyanates derived from this compound influence polymer crosslinking, and what metrics should guide occupational exposure limits (OELs)?

- Methodological Answer : Polyisocyanates formed via trimerization enhance crosslinking in polymers like polyurethanes, improving thermal stability. For OELs, total isocyanate group concentration (µg NCO/m³) is the preferred metric, as it accounts for oligomer contributions. Analytical methods must differentiate monomeric and polymeric forms, as the latter pose prolonged respiratory risks .

Q. What kinetic models accurately describe the combustion or pyrolysis of methyl isocyanate analogs, and how can these be extrapolated to this compound?

- Methodological Answer : Detailed mechanisms (e.g., 130-reaction networks) validated for methyl isocyanate pyrolysis include pathways for HCN, CO, and NH₃ formation. For this compound, substituent effects on activation energies can be modeled using DFT calculations. Auto-ignition temperatures (Tign) should be tested via ASTM E659-78 protocols, adjusting for the methyl group’s electron-donating effects .

Properties

IUPAC Name |

1-isocyanato-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-7-2-4-8(5-3-7)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYGFNQQGAQEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060755 | |

| Record name | p-Tolyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-58-2 | |

| Record name | 4-Methylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Tolyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-isocyanato-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Tolyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTR9S4N53V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.